molecular formula C12H11Cl2F B2479699 1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287334-53-4

1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane

Cat. No.: B2479699
CAS No.: 2287334-53-4
M. Wt: 245.12
InChI Key: HLJHCLYFLOMOAJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is a synthetic organic compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of chloro and fluoro substituents on the phenyl ring, along with a chloromethyl group, makes this compound particularly interesting for various chemical applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2F/c13-7-11-4-12(5-11,6-11)8-1-2-10(15)9(14)3-8/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJHCLYFLOMOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=C(C=C3)F)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves multiple steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [2+2] cycloaddition reactions or other ring-closing methods.

    Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via Friedel-Crafts alkylation or other aromatic substitution reactions.

    Addition of the chloromethyl group: This step often involves chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups on the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition reactions: The chloromethyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[11

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The unique structure of the bicyclo[1.1.1]pentane core could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-3-methylbicyclo[1.1.1]pentane
  • 1-(3-Chloro-4-fluorophenyl)-3-(bromomethyl)bicyclo[1.1.1]pentane
  • 1-(3-Chloro-4-fluorophenyl)-3-(hydroxymethyl)bicyclo[1.1.1]pentane

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is unique due to the specific combination of substituents on the phenyl ring and the presence of the chloromethyl group. This combination can impart distinct reactivity and properties compared to similar compounds.

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